

Application of Sinbaglustat in Central Nervous System Disorder Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinbaglustat (also known as ACT-519276 and OGT-2378) is an orally available, brain-penetrant N-alkyl iminosugar that functions as a dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal glucosylceramidase (GBA2).[1][2] Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for central nervous system (CNS) disorders associated with lysosomal dysfunction and glycosphingolipid (GSL) accumulation.[2][3]

Sinbaglustat offers a substrate reduction therapy (SRT) approach by targeting the synthesis and extralysosomal degradation of glucosylceramide (GlcCer), a precursor for many complex GSLs. Notably, Sinbaglustat is approximately 50-fold more potent in inhibiting GBA2 than GCS.[4]

These application notes provide a comprehensive overview of the use of **Sinbaglustat** in preclinical and clinical research for CNS disorders, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

Sinbaglustat's therapeutic potential in CNS disorders stems from its dual inhibition of two key enzymes in the glycosphingolipid metabolism pathway:







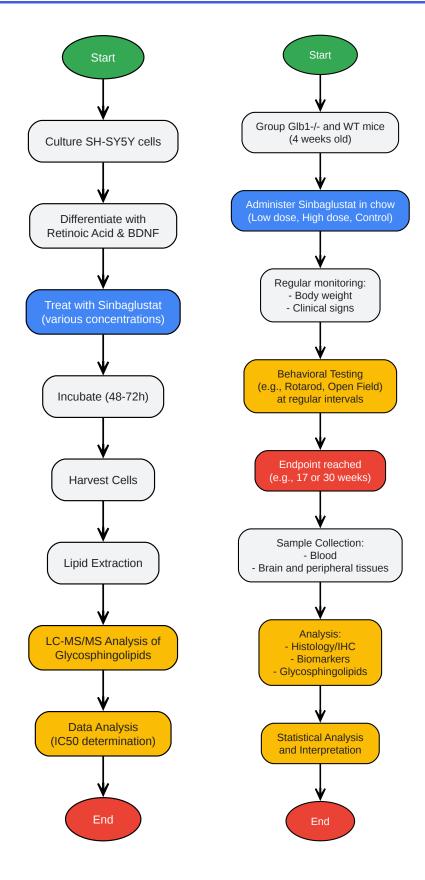
- Glucosylceramide Synthase (GCS): This enzyme is responsible for the first committed step
 in the synthesis of most glycosphingolipids, catalyzing the transfer of glucose to ceramide to
 form glucosylceramide (GlcCer). By inhibiting GCS, Sinbaglustat reduces the overall
 production of GlcCer and downstream complex GSLs, such as gangliosides, which
 accumulate in various lysosomal storage disorders.
- Non-lysosomal Glucosylceramidase (GBA2): This enzyme hydrolyzes GlcCer to glucose and ceramide outside of the lysosome. Inhibition of GBA2 leads to an increase in its substrate, GlcCer, at lower doses of Sinbaglustat. In some disease contexts, the reduction of proapoptotic ceramide resulting from GBA2 inhibition may be beneficial.

At low doses, **Sinbaglustat**'s more potent inhibition of GBA2 can lead to an increase in GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a net decrease in the synthesis of GlcCer and downstream GSLs.









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References

- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 4. 2.1. SH-SY5Y Cell Culture and Differentiation [bio-protocol.org]
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